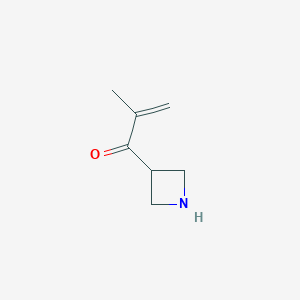

1-(Azetidin-3-yl)-2-methylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Azetidin-3-yl)-2-methylprop-2-en-1-one is a heterocyclic organic compound featuring an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one can be synthesized through various methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods: Industrial production of azetidine derivatives often involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes an azetidine moiety, which is a four-membered saturated heterocyclic nitrogen-containing ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications. The molecular formula for 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one is C7H11N.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Its applications in medicinal chemistry include:

- Anticancer Activity : Research has indicated that compounds with similar structures may inhibit specific kinases involved in cancer cell proliferation. For instance, inhibitors targeting BCR-ABL kinase have shown promise in treating chronic myeloid leukemia (CML).

- Neuropharmacological Effects : Compounds related to this azetidine derivative have been studied for their interactions with neurotransmitter systems, suggesting potential applications in treating mood disorders through modulation of serotonin and dopamine receptors.

Synthetic Organic Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules. Its reactivity can be exploited in various synthetic pathways:

- Synthesis of Heterocycles : this compound can be used to synthesize other heterocyclic compounds through reactions such as nucleophilic addition or cycloaddition .

Case Study 1: Anticancer Properties

A study examining the effects of azetidine derivatives on cancer cells demonstrated that these compounds could induce apoptosis selectively in BCR-ABL-expressing cells while sparing normal cells. This selectivity indicates a favorable therapeutic index for potential anticancer drugs.

| Compound | IC50 (nM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | BCR-ABL Kinase | |

| AP23464 | 61 | BCR-ABL (wild-type) | |

| AP23464 | 6 | BCR-ABL (mutant) |

Case Study 2: Neuropharmacological Effects

Another investigation focused on the modulation of neurotransmitter receptors by azetidine derivatives. The findings suggested potential antidepressant effects, as these compounds exhibited significant modulation of serotonin receptor activity, which is crucial for mood regulation.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one involves its interaction with molecular targets through its azetidine ring. This interaction can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the functional groups attached to the azetidine ring and the overall structure of the compound .

Comparison with Similar Compounds

- 3-(Prop-1-en-2-yl)azetidin-2-one

- 3-Allylazetidin-2-one

- 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Biological Activity

1-(Azetidin-3-yl)-2-methylprop-2-en-1-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

This compound features a four-membered azetidine ring, which is a saturated heterocyclic structure containing nitrogen. The presence of the α,β-unsaturated carbonyl group contributes to its reactivity and biological activity.

Molecular Formula

- Molecular Formula : C₇H₉N O

- Molecular Weight : 139.15 g/mol

Antimicrobial Activity

Research has indicated that compounds with azetidine structures exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains. A study evaluating similar compounds found that azetidinones demonstrated significant antibacterial activity, suggesting that this compound may possess similar properties due to structural similarities .

Anticancer Potential

Studies have explored the anticancer potential of azetidine derivatives. For example, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival. Preliminary data suggest that this compound may also impact these pathways, although more specific studies are needed to confirm its efficacy and mechanism .

Neuroprotective Effects

There is emerging evidence that certain azetidine derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. For instance, studies on related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests a potential role for this compound in neuroprotection, warranting further investigation into its effects on neuronal health .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.

- Interaction with Receptors : The compound may interact with specific cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.

- Oxidative Stress Modulation : By reducing oxidative stress levels in cells, it may protect against cellular damage and promote survival.

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial effects of azetidine derivatives, researchers found that certain modifications to the azetidine ring significantly enhanced antibacterial potency against Gram-positive bacteria. The study highlighted the importance of structural variations in optimizing biological activity .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of azetidine-based compounds revealed that specific substitutions on the azetidine ring led to increased cytotoxicity against various cancer cell lines. These findings suggest that this compound could be developed into a lead compound for further drug development targeting cancer cells .

Case Study 3: Neuroprotective Effects

Research exploring neuroprotective agents identified several azetidine derivatives capable of reducing neuronal cell death in vitro under oxidative stress conditions. These studies provide a foundation for investigating the neuroprotective potential of this compound .

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2-methylprop-2-en-1-one |

InChI |

InChI=1S/C7H11NO/c1-5(2)7(9)6-3-8-4-6/h6,8H,1,3-4H2,2H3 |

InChI Key |

XBFIJVCOSVKWRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C1CNC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.